Cas no 112898-23-4 (Boc-S-methyl-L-penicillamine dicyclohexylammonium salt)

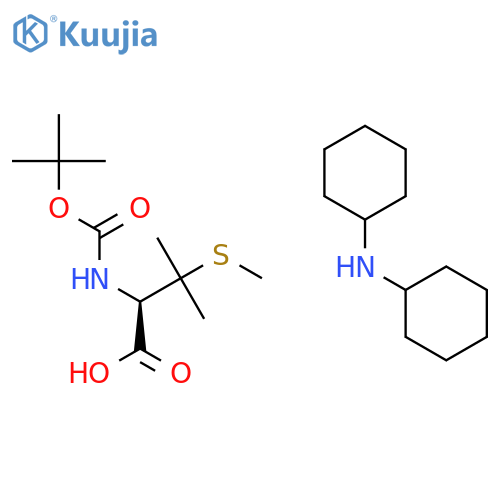

112898-23-4 structure

商品名:Boc-S-methyl-L-penicillamine dicyclohexylammonium salt

CAS番号:112898-23-4

MF:C23H44N2O4S

メガワット:444.671465873718

MDL:MFCD00070261

CID:129962

PubChem ID:56777359

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt 化学的及び物理的性質

名前と識別子

-

- BOC-BETA,BETA-DIMETHYL-L-CYS(ME)-OH DCHA

- BOC-PEN(ME)-OH DCHA

- BOC-S-METHYL-L-PENICILLAMINE DICYCLOHEXYLAMMONIUM SALT

- N-T-boc-S-methyl-L-penicillamine*dicyclohexylammo

- N-tert-BOC-S-methyl-L-penicillamine dicyclohexylammonium

- (tert-butyloxycarbonyl)-S-methyl-L-penicillamine DCHA salt

- Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate

- BOC-PEN(ME)-OH.DCHA

- Boc-Pen(Me)-OH·DCHA

- Boc-L-Pen(Me)-OH·DCHA

- Boc-β,β-dimethyl-L-Cys(Me)-OH·DCHA

- N-[(1,1-Dimethylethoxy)carbonyl]-3-(methylthio)-L-valine dicyclohexylammonium salt

- C23H44N2O4S

- MFCD00070261

- CS-0441095

- SCHEMBL6385080

- BS-42388

- A894511

- BCP11702

- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine

- dicyclohexylamine (R)-2-(tert-butoxycarbonylamino)-3-methyl-3-(methylthio)butanoate

- BOC-PEN(ME)-OH DCHA; BOC-S-METHYL-L-PENICILLAMINE DICYCLOHEXYLAMMONIUM SALT; N-T-boc-S-methyl-L-penicillamine*dicyclohexylammo; N-tert-BOC-S-methyl-L-penicillamine dicyclohexylammonium

- 112898-23-4

- AKOS024463258

- N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid

- Boc-S-methyl-L-penicillamine dicyclohexylammonium salt≥ 99% (NMR)

- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-METHYL-3-(METHYLSULFANYL)BUTANOIC ACID; DICHA

- Boc-S-methyl-L-penicillamine dicyclohexylammonium salt

-

- MDL: MFCD00070261

- インチ: InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)12-7(8(13)14)11(4,5)17-6/h11-13H,1-10H2;7H,1-6H3,(H,12,15)(H,13,14)/t;7-/m.1/s1

- InChIKey: FJACYLCGMGYDOE-HMZWWLAASA-N

- ほほえんだ: CC(C)(OC(N[C@@H](C(C)(SC)C)C(O)=O)=O)C.C1(NC2CCCCC2)CCCCC1

計算された属性

- せいみつぶんしりょう: 444.30200

- どういたいしつりょう: 444.302

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 412

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113A^2

じっけんとくせい

- PSA: 112.96000

- LogP: 6.12910

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0991460-5g |

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate |

112898-23-4 | 95% | 5g |

$450 | 2024-08-02 | |

| Ambeed | A268020-250mg |

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate |

112898-23-4 | 95% | 250mg |

$21.0 | 2025-02-24 | |

| TRC | B284845-250mg |

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt |

112898-23-4 | 250mg |

$ 110.00 | 2022-06-07 | ||

| Chemenu | CM203302-5g |

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate |

112898-23-4 | 95% | 5g |

$524 | 2021-06-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-293939-250mg |

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt, |

112898-23-4 | 250mg |

¥850.00 | 2023-09-05 | ||

| abcr | AB314117-250mg |

Boc-pen(me)-OH DCHA, 95%; . |

112898-23-4 | 95% | 250mg |

€204.10 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-293939A-1g |

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt, |

112898-23-4 | 1g |

¥2542.00 | 2023-09-05 | ||

| abcr | AB314117-1g |

Boc-pen(me)-OH DCHA, 95%; . |

112898-23-4 | 95% | 1g |

€336.70 | 2024-04-20 | |

| abcr | AB314117-5 g |

Boc-pen(me)-OH DCHA, 95%; . |

112898-23-4 | 95% | 5g |

€1,178.40 | 2022-03-03 | |

| TRC | B284845-1000mg |

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt |

112898-23-4 | 1g |

$ 290.00 | 2022-06-07 |

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt 関連文献

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

112898-23-4 (Boc-S-methyl-L-penicillamine dicyclohexylammonium salt) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112898-23-4)Boc-S-methyl-L-penicillamine dicyclohexylammonium salt

清らかである:99%/99%

はかる:5g/1g

価格 ($):629.0/170.0